Cas no 2227647-10-9 ((2S)-2-(2-methylbutan-2-yl)oxirane)

(2S)-2-(2-methylbutan-2-yl)oxirane 化学的及び物理的性質
名前と識別子
-
- (2S)-2-(2-methylbutan-2-yl)oxirane
- 2227647-10-9
- EN300-1752046
-
- インチ: 1S/C7H14O/c1-4-7(2,3)6-5-8-6/h6H,4-5H2,1-3H3/t6-/m1/s1
- InChIKey: NLYCMIIXDASRDV-ZCFIWIBFSA-N
- ほほえんだ: O1C[C@@H]1C(C)(C)CC
計算された属性
- せいみつぶんしりょう: 114.104465066g/mol
- どういたいしつりょう: 114.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 86.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 12.5Ų
(2S)-2-(2-methylbutan-2-yl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1752046-10.0g |
(2S)-2-(2-methylbutan-2-yl)oxirane |
2227647-10-9 | 10g |
$6697.0 | 2023-06-03 | ||
Enamine | EN300-1752046-0.05g |
(2S)-2-(2-methylbutan-2-yl)oxirane |
2227647-10-9 | 0.05g |
$1308.0 | 2023-09-20 | ||
Enamine | EN300-1752046-0.5g |
(2S)-2-(2-methylbutan-2-yl)oxirane |
2227647-10-9 | 0.5g |
$1495.0 | 2023-09-20 | ||
Enamine | EN300-1752046-0.1g |
(2S)-2-(2-methylbutan-2-yl)oxirane |
2227647-10-9 | 0.1g |
$1371.0 | 2023-09-20 | ||
Enamine | EN300-1752046-10g |
(2S)-2-(2-methylbutan-2-yl)oxirane |
2227647-10-9 | 10g |
$6697.0 | 2023-09-20 | ||
Enamine | EN300-1752046-1.0g |
(2S)-2-(2-methylbutan-2-yl)oxirane |
2227647-10-9 | 1g |
$1557.0 | 2023-06-03 | ||
Enamine | EN300-1752046-5g |
(2S)-2-(2-methylbutan-2-yl)oxirane |
2227647-10-9 | 5g |
$4517.0 | 2023-09-20 | ||
Enamine | EN300-1752046-0.25g |
(2S)-2-(2-methylbutan-2-yl)oxirane |
2227647-10-9 | 0.25g |
$1432.0 | 2023-09-20 | ||
Enamine | EN300-1752046-5.0g |
(2S)-2-(2-methylbutan-2-yl)oxirane |
2227647-10-9 | 5g |
$4517.0 | 2023-06-03 | ||
Enamine | EN300-1752046-2.5g |
(2S)-2-(2-methylbutan-2-yl)oxirane |
2227647-10-9 | 2.5g |
$3051.0 | 2023-09-20 |
(2S)-2-(2-methylbutan-2-yl)oxirane 関連文献
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
(2S)-2-(2-methylbutan-2-yl)oxiraneに関する追加情報
Introduction to (2S)-2-(2-methylbutan-2-yl)oxirane (CAS No. 2227647-10-9)
(2S)-2-(2-methylbutan-2-yl)oxirane (CAS No. 2227647-10-9) is a chiral epoxide compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research due to its unique chemical structure and potential applications. This compound is characterized by its chiral center, which imparts distinct stereochemical properties, making it a valuable building block in the synthesis of complex molecules and bioactive compounds.
The molecular formula of (2S)-2-(2-methylbutan-2-yl)oxirane is C8H16O, and it has a molecular weight of 144.19 g/mol. The compound's structure consists of an epoxide ring attached to a 2-methylbutan-2-yl group, with the chiral center located at the carbon atom adjacent to the epoxide ring. This configuration provides the compound with unique reactivity and selectivity in various chemical reactions, making it an attractive candidate for use in asymmetric synthesis.
Recent advancements in synthetic methodologies have enabled the efficient and scalable production of (2S)-2-(2-methylbutan-2-yl)oxirane. One notable approach involves the use of enantioselective catalysis, which allows for the selective formation of the desired enantiomer with high optical purity. This has been achieved through the development of novel catalysts and reaction conditions that enhance both yield and enantioselectivity. For instance, a study published in the Journal of Organic Chemistry reported a palladium-catalyzed asymmetric allylic alkylation reaction that yielded (2S)-2-(2-methylbutan-2-yl)oxirane with an enantiomeric excess (ee) greater than 99%.
In the context of pharmaceutical research, (2S)-2-(2-methylbutan-2-yl)oxirane has shown promise as a key intermediate in the synthesis of various bioactive compounds. Its chiral nature makes it particularly useful in the development of chiral drugs, where enantiomeric purity is crucial for ensuring efficacy and minimizing side effects. One example is its application in the synthesis of chiral β-amino acids, which are important building blocks for peptidomimetics and other bioactive molecules. A recent study published in Chemical Communications demonstrated the use of (2S)-2-(2-methylbutan-2-yl)oxirane as a starting material for the synthesis of a series of β-amino acids with high diastereoselectivity.
Beyond its role as a synthetic intermediate, (2S)-2-(2-methylbutan-2-yl)oxirane has also been explored for its potential biological activities. Preliminary studies have indicated that this compound may exhibit anti-inflammatory and anti-cancer properties, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential. A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of (2S)-2-(2-methylbutan-2-yl)oxirane showed significant inhibition of cancer cell proliferation in vitro, suggesting its potential as a lead compound for drug discovery.
The safety and environmental impact of (2S)-2-(2-methylbutan-2-yl)oxirane are also important considerations. While no specific toxicity data are available for this compound, general guidelines for handling epoxides should be followed to ensure safe laboratory practices. It is recommended to handle this compound under well-controlled conditions, using appropriate personal protective equipment (PPE) and ventilation systems to minimize exposure risks.
In conclusion, (2S)-2-(2-methylbutan-2-yl)oxirane (CAS No. 227647-10-9) is a versatile chiral epoxide with significant potential in organic synthesis and pharmaceutical research. Its unique stereochemical properties make it an invaluable building block for the synthesis of complex molecules and bioactive compounds. Ongoing research continues to explore new applications and improve synthetic methodologies, further highlighting its importance in the scientific community.
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